2-Methyl-4-nitrosonaphthalen-1-ol
Description
2-Methyl-4-nitrosonaphthalen-1-ol is a nitroso-substituted naphthalenol derivative. Key identifiers from the provided evidence include:
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol
- CAS Number : 2425-85-6 .
- Molecular Formula : C₁₇H₁₃N₃O₃.
- Molecular Weight : 307.3 g/mol .
- Functional Groups: Diazenyl (-N=N-), nitro (-NO₂), methyl (-CH₃), and hydroxyl (-OH).
- Hazards : Classified as causing serious eye damage (H318) and long-term aquatic toxicity (H410) .
- Uses : Laboratory chemical and precursor in compound synthesis .
Comparison :
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate
- CAS Number: Not provided .
- Inferred Molecular Formula: C₁₉H₁₇NO₄ (based on structural analysis).
- Calculated Molecular Weight : ~323.3 g/mol.
- Functional Groups: Nitro (-NO₂), phenylacetate ester (-O-CO-O-).
- Hazards: No known hazards per GHS classification .
- Uses : Scientific research and development .
Comparison :
- The nitro group and ester functionality differ from the nitroso and hydroxyl groups in the target compound.
- The absence of significant hazards in this compound may relate to the stability of the nitro and ester groups compared to reactive nitroso derivatives .
Research Findings and Key Observations
Functional Group Reactivity :
- Nitroso groups (in the target compound) are less common in the provided evidence compared to nitro or diazenyl groups. Nitroso derivatives are often reactive in coordination chemistry, but specific data on this compound’s applications are lacking .
- Diazenyl-containing compounds (e.g., 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol) exhibit higher hazards, likely due to the instability of azo linkages .
Hazard Profile: The target compound’s hazards remain uncharacterized in the evidence, whereas its structural analogs show divergent risks (e.g., aquatic toxicity vs.
Structural Influence on Use :
- Ester-containing analogs (e.g., Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate) are prioritized in R&D due to stability, while nitroso derivatives may have niche roles in synthesis or catalysis .
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